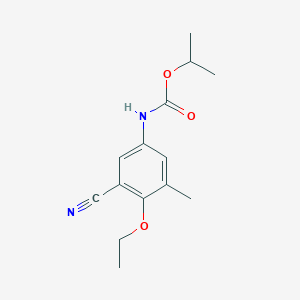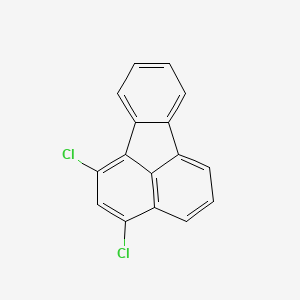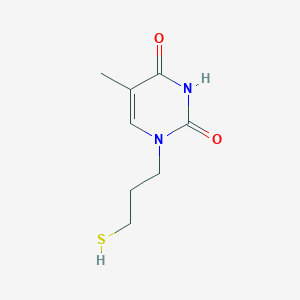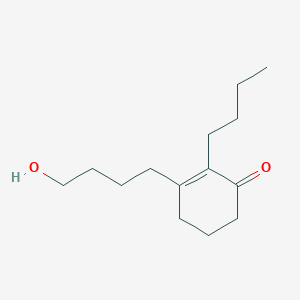
Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring, which is further substituted with cyano, ethoxy, and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate typically involves the reaction of 3-cyano-4-ethoxy-5-methylphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The carbamate group can form stable covalent bonds with active site residues, leading to inhibition of enzyme activity. The ethoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
- Propan-2-yl (3-cyano-4-methoxy-5-methylphenyl)carbamate
- Propan-2-yl (3-cyano-4-ethoxy-5-ethylphenyl)carbamate
- Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)urea
Comparison: Propan-2-yl (3-cyano-4-ethoxy-5-methylphenyl)carbamate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its methoxy or ethyl analogs. The carbamate group also differentiates it from urea derivatives, affecting its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
84972-30-5 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-cyano-4-ethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-5-18-13-10(4)6-12(7-11(13)8-15)16-14(17)19-9(2)3/h6-7,9H,5H2,1-4H3,(H,16,17) |
Clave InChI |
JWBYNRPSHPWJKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1C)NC(=O)OC(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)




![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)



![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)


